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Compound of Interest

Compound Name: N,N'-DME-N-PEG2-Boc

Cat. No.: B8104189 Get Quote

In-Depth Technical Guide: N,N'-DME-N-PEG2-
Boc
For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides comprehensive information on N,N'-DME-N-PEG2-Boc, a

bifunctional chemical linker used extensively in the synthesis of Proteolysis Targeting Chimeras

(PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's native ubiquitin-

proteasome system to induce the degradation of specific target proteins.[1] The linker

connecting the target protein ligand and the E3 ligase ligand is a critical determinant of a

PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial

ternary complex.[1][2] N,N'-DME-N-PEG2-Boc, with its short polyethylene glycol (PEG) chain,

offers a balance of hydrophilicity and defined length, making it a valuable tool in the

construction of PROTACs.

Core Molecular Data
The fundamental quantitative data for N,N'-DME-N-PEG2-Boc are summarized below. This

information is essential for stoichiometric calculations in synthesis protocols and for analytical

characterization.
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Property Value Source(s)

Molecular Weight 304.43 g/mol [1][2]

Molecular Formula C₁₅H₃₂N₂O₄

IUPAC Name
tert-butyl 5-methyl-8,11-dioxa-

2,5-diazatetradecan-14-oate

CAS Number 2279944-69-1

Role in PROTAC Synthesis: An Experimental
Workflow
N,N'-DME-N-PEG2-Boc serves as a modular building block in the stepwise synthesis of a

PROTAC. The tert-butyloxycarbonyl (Boc) protecting group allows for orthogonal chemical

strategies, enabling the sequential coupling of the E3 ligase ligand and the target protein

ligand. The following diagram illustrates a typical experimental workflow for synthesizing a

PROTAC using this linker.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/pdf/The_Strategic_Imperative_of_PEG_Linkers_in_PROTAC_Design_A_Technical_Guide.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Solid_Phase_Synthesis_of_PROTACs_with_t_Boc_N_amido_PEG10_Br.pdf
https://www.benchchem.com/product/b8104189?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8104189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: First Coupling Reaction

Step 2: Boc Deprotection

Step 3: Second Coupling Reaction
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PROTAC synthesis workflow using a Boc-protected PEG linker.
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General Experimental Protocols
While protocols must be optimized for specific ligands, the following section details a

representative, generalized procedure for the synthesis of a PROTAC using an amine-PEG-

Boc linker like N,N'-DME-N-PEG2-Boc. This methodology is based on standard amide

coupling and deprotection reactions commonly employed in medicinal chemistry.

Materials and Reagents
Component A (E3 Ligase or Target Protein Ligand with a carboxylic acid group)

N,N'-DME-N-PEG2-Boc

Component B (Target Protein or E3 Ligase Ligand with a carboxylic acid group)

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate)

Base: DIPEA (N,N-Diisopropylethylamine)

Deprotection Reagent: TFA (Trifluoroacetic acid)

Solvents: Anhydrous DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

Purification: Flash column chromatography supplies, HPLC system

Analytical Instruments: LC-MS (Liquid Chromatography-Mass Spectrometry)

Protocol 1: First Amide Coupling
This procedure couples the first ligand (Component A) to the free amine of the N,N'-DME-N-
PEG2-Boc linker.

Under a nitrogen atmosphere, dissolve Component A (1.0 eq) in anhydrous DMF.

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture for 15 minutes at

room temperature to activate the carboxylic acid.
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Add a solution of N,N'-DME-N-PEG2-Boc (1.1 eq) in anhydrous DMF to the reaction

mixture.

Stir the reaction at room temperature overnight.

Monitor the reaction's progress by LC-MS to confirm the formation of the desired

intermediate product.

Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl

acetate) and wash sequentially with aqueous solutions such as 5% LiCl, saturated NaHCO₃,

and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography to yield the pure Boc-protected

intermediate (Component A-PEG2-DME-N-Boc).

Protocol 2: Boc Group Deprotection
This step removes the Boc protecting group to expose the terminal amine for the second

coupling reaction.

Dissolve the purified intermediate from Protocol 1 in DCM (e.g., 0.1 M concentration).

Cool the solution to 0 °C in an ice bath.

Add TFA (typically 20-50% v/v) dropwise to the solution.

Allow the reaction to warm to room temperature and stir for 1-3 hours.

Monitor the deprotection by LC-MS until the starting material is consumed.

Upon completion, concentrate the reaction mixture under reduced pressure to remove the

solvent and excess TFA.

The resulting amine salt (Component A-PEG2-DME-N-NH₂) is often used directly in the next

step without further purification after ensuring complete removal of TFA (e.g., by co-
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evaporation with DCM).

Protocol 3: Second Amide Coupling
This final step conjugates the second ligand (Component B) to the newly exposed amine of the

linker, forming the final PROTAC molecule.

Under a nitrogen atmosphere, dissolve Component B (1.0 eq) in anhydrous DMF.

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room

temperature for activation.

Add a solution of the deprotected amine intermediate from Protocol 2 (approx. 1.0 eq) in

anhydrous DMF to the reaction mixture. Note: Additional DIPEA may be needed to neutralize

the TFA salt.

Stir the reaction at room temperature for 4-16 hours, monitoring progress by LC-MS.

Perform an aqueous workup as described in Protocol 1.

Purify the final crude product using an appropriate method, such as preparative HPLC, to

yield the highly pure PROTAC molecule.

Characterize the final product thoroughly using LC-MS, NMR, and other relevant analytical

techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [N,N'-DME-N-PEG2-Boc molecular weight and formula].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8104189#n-n-dme-n-peg2-boc-molecular-weight-
and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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